The primary application of Boc-beta-Ala-OH, also known as N-(tert-Butyloxycarbonyl)-beta-Alanine, in scientific research lies in the field of peptide synthesis. It serves as a crucial building block for creating peptides, which are chains of amino acids linked by peptide bonds [].
Several features make Boc-beta-Ala-OH a valuable tool in peptide synthesis:
These characteristics allow researchers to utilize Boc-beta-Ala-OH to construct diverse peptide structures for various scientific investigations, including:
Beyond its primary role in peptide synthesis, Boc-beta-Ala-OH holds potential for other research applications:
Boc-beta-alanine, also known as N-tert-butoxycarbonyl-beta-alanine, is a derivative of the amino acid beta-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on its amino functionality. Its molecular formula is C8H15NO4, and it has a molecular weight of 189.21 g/mol. The compound appears as a white solid and is soluble in various organic solvents. The Boc group provides stability and protects the amino group during
Boc-beta-alanine can undergo several important reactions:
Boc-beta-alanine exhibits several biological activities, primarily due to its role as a building block in peptide synthesis. It has been investigated for its potential as a ligand in integrin interactions and as an inhibitor of platelet aggregation. These properties suggest that derivatives of Boc-beta-alanine may have therapeutic applications in cardiovascular diseases .
The synthesis of Boc-beta-alanine typically involves several key steps:
Boc-beta-alanine finds applications in various fields:
Research on Boc-beta-alanine has focused on its interactions with biological targets, particularly through its incorporation into peptides that modulate integrin activity. Studies suggest that peptides containing Boc-beta-alanine can effectively inhibit platelet aggregation, indicating its potential role in therapeutic applications related to cardiovascular health .
Boc-beta-alanine shares structural similarities with several other compounds, which can be compared based on their functionalities and applications:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 3-((tert-butoxycarbonyl)amino)propanoate | 42116-55-2 | 0.95 | Methyl ester variant; used in similar synthetic pathways |
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 16948-10-0 | 0.93 | Contains a methyl group; may exhibit different reactivity |
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 132696-45-8 | 0.93 | Enantiomeric form; potential for different biological activity |
3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | 124072-61-3 | 0.91 | Incorporates a methyl substituent on the amino group |
N-tert-butoxycarbonyl-alpha-alanine | 3303-84-2 | 0.89 | Alpha analogue; differing properties due to position of amino group |
Boc-beta-alanine's unique structure allows it to serve specific roles in peptide synthesis and biological activity that may not be replicated by these similar compounds.
Corrosive;Irritant